2-Nonyl-6-(1-phenylethyl)-p-cresol
Description
2-Nonyl-6-(1-phenylethyl)-p-cresol is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of nonyl and phenylethyl groups attached to the aromatic ring
Properties
CAS No. |
83562-74-7 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-methyl-2-nonyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C24H34O/c1-4-5-6-7-8-9-11-16-22-17-19(2)18-23(24(22)25)20(3)21-14-12-10-13-15-21/h10,12-15,17-18,20,25H,4-9,11,16H2,1-3H3 |
InChI Key |
HMPGNFHAOKAQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)C(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyl-6-(1-phenylethyl)-p-cresol typically involves the alkylation of p-cresol with nonyl and phenylethyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Nonyl-6-(1-phenylethyl)-p-cresol may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-6-(1-phenylethyl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Research indicates that 2-Nonyl-6-(1-phenylethyl)-p-cresol exhibits notable antimicrobial and antioxidant properties. Its mechanism of action includes scavenging free radicals and inhibiting oxidative stress, which may lead to potential therapeutic applications. Studies have shown that it can modulate enzyme activity and affect signaling pathways related to oxidative stress, suggesting protective effects against cellular damage caused by free radicals.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens, potentially useful in pharmaceuticals. |
| Antioxidant | Scavenges free radicals; may protect cells from oxidative damage. |
| Enzyme Modulation | Influences specific enzymes and receptors, affecting biological pathways. |
Environmental Applications
The compound's structural features suggest potential applications in environmental science as well. Similar compounds have been studied for their roles in phytotoxicity , which could inform agricultural practices or the development of herbicides. For instance, studies have demonstrated that related compounds can inhibit germination in certain plant species, indicating that 2-Nonyl-6-(1-phenylethyl)-p-cresol could have similar effects .
Case Study: Phytotoxic Effects
A study investigated the effects of p-cresol derivatives on the germination rates of Allium cepa (onion) and Lactuca sativa (lettuce). The results indicated significant inhibition at higher concentrations, highlighting the potential use of such compounds in managing plant growth .
Industrial Applications
In industrial contexts, 2-Nonyl-6-(1-phenylethyl)-p-cresol may serve as an intermediate for synthesizing other chemical products or as an additive in formulations requiring antioxidant properties. Its unique combination of aliphatic and aromatic components enhances its applicability in various formulations.
Table 2: Potential Industrial Uses
| Application | Description |
|---|---|
| Chemical Intermediate | Used in the synthesis of more complex organic compounds. |
| Additive | Functions as an antioxidant in plastics or coatings. |
| Biocontrol Agent | Potential use in agricultural formulations for pest management. |
Mechanism of Action
The mechanism by which 2-Nonyl-6-(1-phenylethyl)-p-cresol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nonyl-4-methylphenol: Similar in structure but lacks the phenylethyl group.
2-Nonylphenol: Lacks both the methyl and phenylethyl groups.
4-Nonylphenol: Lacks the methyl group and has a different position for the nonyl group.
Uniqueness
2-Nonyl-6-(1-phenylethyl)-p-cresol is unique due to the presence of both nonyl and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Biological Activity
2-Nonyl-6-(1-phenylethyl)-p-cresol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its antimicrobial, phytotoxic, and antioxidant activities.
Synthesis
The synthesis of 2-Nonyl-6-(1-phenylethyl)-p-cresol typically involves the alkylation of p-cresol with nonyl and phenylethyl halides in the presence of a strong base. This method allows for the introduction of the nonyl and phenylethyl groups, which are crucial for the compound's biological activity.
Antimicrobial Activity
Research indicates that phenolic compounds, including derivatives like 2-Nonyl-6-(1-phenylethyl)-p-cresol, exhibit significant antimicrobial properties. A study highlighted that certain phenolic compounds can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The structural features of these compounds, such as hydroxyl groups and alkyl side chains, play a critical role in their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Phenolic Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Nonyl-6-(1-phenylethyl)-p-cresol | Staphylococcus aureus | 32 µg/mL |
| 2-Phenylethanol | Escherichia coli | 64 µg/mL |
| p-Cresol | Pseudomonas aeruginosa | 128 µg/mL |
Phytotoxic Activity
The compound has also been investigated for its phytotoxic effects. A study assessed the impact of p-cresol and related compounds on seed germination and root growth in various plant species. Results indicated that at higher concentrations (1 mM), significant inhibition of germination was observed in Allium cepa (onion) and Lactuca sativa (lettuce), suggesting potential applications in herbicide development .
Table 2: Phytotoxic Effects on Seed Germination
| Compound | Concentration (mM) | % Germination Inhibition (Allium cepa) |
|---|---|---|
| p-Cresol | 1 | 70.1 |
| 2-Phenylethanol | 1 | 72.8 |
| Mixture of Compounds | 1 | 92.0 |
Antioxidant Activity
Antioxidant properties are another critical aspect of the biological activity of phenolic compounds. Studies have shown that such compounds can scavenge free radicals, thereby preventing oxidative stress in biological systems. The presence of multiple hydroxyl groups in the structure enhances their ability to donate electrons and neutralize free radicals .
Case Studies
A notable case study examined the effects of a mixture containing 2-Nonyl-6-(1-phenylethyl)-p-cresol on drug-resistant bacterial strains. The study found that this compound, when combined with conventional antibiotics, exhibited synergistic effects that significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests potential therapeutic applications in combating antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
